Antiparasitic agent-10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

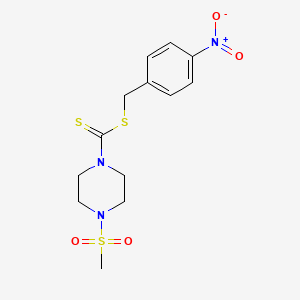

C13H17N3O4S3 |

|---|---|

分子量 |

375.5 g/mol |

IUPAC名 |

(4-nitrophenyl)methyl 4-methylsulfonylpiperazine-1-carbodithioate |

InChI |

InChI=1S/C13H17N3O4S3/c1-23(19,20)15-8-6-14(7-9-15)13(21)22-10-11-2-4-12(5-3-11)16(17)18/h2-5H,6-10H2,1H3 |

InChIキー |

KSWALXSPLDLFSC-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)N1CCN(CC1)C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of Antiparasitic Agent-10 Against Schistosoma mansoni

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of Antiparasitic agent-10, a novel dithiocarbamate analog, against the human blood fluke Schistosoma mansoni. Drawing upon key findings from foundational research, this document provides a comprehensive overview of the agent's potent antischistosomal effects, which include significant disruption of the parasite's tegument and digestive system. Detailed experimental protocols for the assessment of antischistosomal activity and cytotoxicity are provided, alongside a quantitative summary of the agent's efficacy. Furthermore, this guide presents visual representations of the experimental workflow and the logical framework of the agent's observed effects to facilitate a deeper understanding of its therapeutic potential.

Introduction

Schistosomiasis, a neglected tropical disease caused by parasitic flatworms of the genus Schistosoma, continues to pose a significant global health burden. The current reliance on a single drug, praziquantel, for mass drug administration campaigns raises concerns about the potential emergence of drug resistance. This underscores the urgent need for the discovery and development of new schistosomicidal agents with novel mechanisms of action. This compound (also commercially known as Compound 94) has emerged from a class of dithiocarbamate analogues as a promising candidate.[1][2][3] This guide provides an in-depth analysis of its mechanism of action against S. mansoni, focusing on the key phenotypic effects observed in vitro.

Core Mechanism of Action

This compound exerts its primary antischistosomal effects through a multi-faceted disruption of the parasite's physiology, leading to a significant reduction in viability. The principal mechanisms observed are severe damage to the tegument and dilatation of the gut.[4]

Tegumental Disruption

The tegument of S. mansoni is a critical syncytial outer layer that serves as the primary interface with the host and is essential for nutrient uptake, immune evasion, and signal transduction. This compound induces severe and progressive damage to this vital structure. The observed effects include blebbing, vesiculation, and eventual erosion of the tegumental surface. This disruption compromises the integrity of the parasite, leading to the exposure of underlying tissues to the host immune system and a loss of essential physiological functions.

Gut Dilatation and Digestive Impairment

In addition to tegumental damage, this compound causes marked dilatation of the parasite's gut. The schistosome gut is a blind-ending cecum responsible for the digestion of host blood cells. The observed dilatation suggests a severe impairment of the digestive processes and nutrient absorption. This is likely to contribute significantly to the overall decline in parasite viability by inducing a state of starvation and metabolic stress.

Secondary Phenotypic Effects

The primary damage to the tegument and gut manifests in a cascade of secondary phenotypic effects that collectively contribute to the agent's schistosomicidal activity. These include:

-

Reduced Motility: A significant decrease in the motor activity of adult worms is observed upon exposure to the agent.

-

Inhibition of Egg Production: The agent effectively curtails the production of eggs, a key factor in the pathology of schistosomiasis.

-

Pairing Instability: The compound disrupts the pairing of male and female worms, which is essential for sexual reproduction.

-

Reduced Vitality: A general decline in the overall health and viability of the parasites is noted, as measured by various physiological parameters.

Quantitative Efficacy Data

The in vitro efficacy of dithiocarbamate analogues, including compounds with similar activity profiles to this compound, has been quantitatively assessed. The following tables summarize the key findings from these studies.

| Phenotypic Effect | Concentration (µM) | Observation | Reference |

| Reduced Motility | 10 | Significant reduction in motor activity of adult worms. | [1] |

| Pairing Instability | 5 | Disruption of worm pairing. | [5] |

| Inhibition of Egg Production | 5 | Significant reduction in the number of eggs produced. | [5] |

| Tegument Damage | 10 - 25 | Observable damage to the worm tegument. | [1] |

| Gut Dilatation | 10 - 25 | Noticeable dilatation of the parasite gut. | [1] |

| Cell Line | Concentration (µM) | Assay Duration | Result | Reference |

| HepG2 (Human Liver Carcinoma) | 100 | 72 hours | Non-cytotoxic | [4] |

| LS174T (Human Colon Adenocarcinoma) | 100 | 72 hours | Non-cytotoxic | [4] |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Schistosoma mansoni Culture and Drug Susceptibility Assay

This protocol outlines the procedure for maintaining adult S. mansoni in vitro and assessing the phenotypic effects of test compounds.

Materials:

-

Adult S. mansoni worms (perfused from infected mice)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

24-well culture plates

-

This compound stock solution (in DMSO)

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope

Procedure:

-

Adult S. mansoni worms are recovered from mice 7-8 weeks post-infection via portal perfusion.

-

5-10 male worms or worm pairs are transferred to each well of a 24-well plate containing 3-5 mL of pre-warmed complete DMEM.

-

This compound is added to the wells from a stock solution to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 25 µM). A vehicle control (DMSO) is run in parallel.

-

The plates are incubated at 37°C in a 5% CO₂ atmosphere for up to 7 days.

-

Phenotypic effects (motility, pairing stability, tegumental damage, gut dilatation, and egg production) are monitored and scored at regular intervals (e.g., 24, 48, 72 hours) using an inverted microscope.

-

Motility and vitality can be scored on a scale, and egg production can be quantified by counting the eggs in each well.

Assessment of Tegumental Damage and Gut Dilatation

This protocol details the use of microscopy to visualize the morphological effects of this compound on S. mansoni.

4.2.1. Confocal Laser Scanning Microscopy (CLSM)

Materials:

-

Treated and control adult S. mansoni worms

-

FAA fixative (Formalin-Aceto-Alcohol)

-

PBS (Phosphate-Buffered Saline)

-

Phalloidin-TRITC (for muscle staining)

-

DAPI (for nuclear staining)

-

Confocal microscope

Procedure:

-

Following in vitro treatment, worms are fixed in FAA solution.

-

Fixed worms are washed with PBS and permeabilized.

-

Staining is performed with Phalloidin-TRITC and DAPI to visualize the musculature and nuclei, respectively, providing structural context to the observed damage.

-

Worms are mounted on slides and imaged using a confocal laser scanning microscope to obtain high-resolution images of the tegument and gut.

4.2.2. Scanning Electron Microscopy (SEM)

Materials:

-

Treated and control adult S. mansoni worms

-

Glutaraldehyde fixative

-

Osmium tetroxide

-

Ethanol series (for dehydration)

-

Critical point dryer

-

Sputter coater (gold-palladium)

-

Scanning electron microscope

Procedure:

-

Treated worms are fixed in glutaraldehyde, followed by post-fixation in osmium tetroxide.

-

The samples are dehydrated through a graded ethanol series.

-

Worms are dried using a critical point dryer.

-

The dried specimens are mounted on stubs and sputter-coated with gold-palladium.

-

The surface topography of the tegument is then examined using a scanning electron microscope.

In Vitro Cytotoxicity Assay

This protocol describes the MTT assay used to evaluate the cytotoxicity of this compound against human cell lines.

Materials:

-

HepG2 and LS174T human cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader (spectrophotometer)

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) and a positive control for cytotoxicity are included.

-

The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

The solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a plate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound demonstrates significant potential as a novel schistosomicidal agent. Its mechanism of action, centered on the dual disruption of the parasite's tegument and gut, presents a promising avenue for circumventing potential resistance to existing therapies. The agent's high in vitro efficacy at low micromolar concentrations, coupled with a favorable cytotoxicity profile, warrants further investigation and development. The detailed protocols and data presented in this guide provide a solid foundation for future preclinical and clinical studies aimed at translating these promising findings into a new therapeutic option for the treatment of schistosomiasis.

References

Technical Whitepaper: Discovery and Synthesis of the Novel Antiparasitic Agent Ganaplacide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence and spread of drug-resistant malaria parasites, particularly Plasmodium falciparum, pose a significant threat to global public health. This necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Ganaplacide (formerly KAF156) is a first-in-class imidazolopiperazine compound currently in late-stage clinical development, showing potent activity against multiple life-cycle stages of both drug-sensitive and drug-resistant Plasmodium species. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data for Ganaplacide.

Discovery Pathway

The discovery of the imidazolopiperazine class of antimalarials, leading to Ganaplacide, was the result of a large-scale, cell-based phenotypic screening campaign.[1][2] This approach prioritizes the identification of compounds with the desired biological effect (i.e., killing the parasite) without a preconceived bias towards a specific molecular target.

The high-throughput screen was conducted by a consortium including the Genomics Institute of the Novartis Research Foundation and the Scripps Research Institute between 2007 and 2008.[1][3] Over two million compounds were screened for their ability to inhibit the in vitro growth of Plasmodium falciparum.[1] This effort led to the identification of a promising hit series, the imidazolopiperazines, which were then subjected to a rigorous lead optimization process to improve potency, safety, and pharmacokinetic properties, ultimately yielding Ganaplacide as the clinical candidate.[4]

Synthesis Pathway

Ganaplacide is an imidazolopiperazine derivative with the IUPAC name 2-Amino-1-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl}ethanone.[3] The synthesis of the core imidazolopiperazine scaffold is achieved through a multi-step process. A key step in forming the initial imidazole skeleton is the Groebke–Blackburn three-component reaction.[4] Subsequent modifications, including reduction of the pyrazine ring and side-chain additions, lead to the final compound.

The general synthetic strategy for the second-generation 8,8-dimethyl imidazolopiperazines, to which Ganaplacide belongs, involves several key transformations designed to improve metabolic stability and potency.[5][6]

Mechanism of Action

Ganaplacide exhibits a novel mechanism of action, a critical feature for combating drug-resistant parasites. Its primary target is not yet fully elucidated, but studies suggest it disrupts multiple processes within the parasite.[2][6]

A significant effect of Ganaplacide is the disruption of the parasite's internal protein secretory pathway.[5][7] This leads to the inhibition of protein trafficking and causes a noticeable expansion of the endoplasmic reticulum.[5][7] Additionally, Ganaplacide targets the parasite's mitochondria, specifically inhibiting the cytochrome bc1 complex of the electron transport chain.[4] This action disrupts the mitochondrial membrane potential, leading to a collapse in the parasite's energy production and ultimately causing cell death.[4]

Decreased susceptibility to Ganaplacide has been linked to mutations in several P. falciparum genes, including PfCARL (cyclic amine resistance locus), PfUGT (UDP-galactose transporter), and PfACT (Acetyl-CoA transporter).[2][5] However, these are not believed to be the direct drug targets but rather are involved in broader resistance mechanisms.[5]

Quantitative Data Summary

Ganaplacide demonstrates potent activity against various stages of the P. falciparum life cycle. Its efficacy is maintained against parasite strains that are resistant to current artemisinin-based therapies.

Table 1: In Vitro Efficacy (IC50) of Ganaplacide

| Parasite Stage/Strain | Mean IC50 (nM) | Notes | Reference(s) |

| Asexual Blood Stage | 5.6 (±1.2) | Artemisinin-resistant isolates | [7] |

| Asexual Blood Stage | 3 - 11 | Range for artemisinin-resistant strains | [8] |

| Asexual Blood Stage | 13.8 | Median value from a panel of isolates | [9] |

| Male Gametocytes (Stage V) | 6.9 (±3.8) | Mature sexual stage | [7] |

| Female Gametocytes (Stage V) | 47.5 (±54.7) | Mature sexual stage | [7] |

Table 2: Clinical Trial Dosage Regimens

| Trial Phase | Ganaplacide Dose | Combination Partner | Dosing Schedule | Reference(s) |

| Phase 2 | 400 mg | Lumefantrine-SDF (960 mg) | Once daily for 3 days | [9][10] |

| Phase 2 | 800 mg | Lumefantrine-SDF (960 mg) | Single dose | [9][10] |

| Phase 2 | 200 mg | Lumefantrine-SDF (480 mg) | Once daily for 3 days | [9][10] |

| Phase 2 | 400 mg | Lumefantrine-SDF (480 mg) | Once daily for 3 days | [9][10] |

SDF: Solid Dispersion Formulation

Key Experimental Protocols

The determination of in vitro antimalarial activity is fundamental to the discovery and development process. The SYBR Green I-based fluorescence assay is a widely used, reliable method for measuring parasite proliferation.

Protocol: In Vitro P. falciparum Drug Susceptibility Assay (SYBR Green I)

This protocol is adapted from standard procedures for assessing antimalarial drug efficacy.[4][5]

1. Materials and Reagents:

-

P. falciparum culture (asynchronous, late-ring/early-trophozoite stage)

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II

-

96-well black, clear-bottom microtiter plates, pre-dosed with serial dilutions of Ganaplacide

-

Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

2. Assay Procedure:

-

Parasite Culture Preparation: Synchronized P. falciparum cultures are diluted to a starting parasitemia of ~0.5-1% at a 2% hematocrit in complete culture medium.

-

Plate Inoculation: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plates. Include drug-free wells for positive control (100% growth) and wells with uninfected erythrocytes for negative control (background fluorescence).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: a. Following incubation, freeze the plates at -80°C to lyse the erythrocytes. b. Thaw the plates at room temperature. c. Prepare the SYBR Green I working solution by diluting the stock 2,000-fold into the lysis buffer. d. Add 100 µL of the SYBR Green I lysis buffer to each well. e. Incubate the plates in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

-

Subtract the background fluorescence values (uninfected erythrocytes) from all experimental wells.

-

Normalize the data by setting the mean fluorescence of the drug-free positive control wells to 100%.

-

Plot the percentage of parasite growth inhibition against the log-transformed drug concentration.

-

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Ganaplacide represents a significant advancement in the fight against malaria. Its discovery through a large-scale phenotypic screen highlights the power of this approach in identifying novel chemical scaffolds. With a unique mechanism of action that confers activity against resistant strains and a favorable pharmacokinetic profile for simplified dosing, Ganaplacide, in combination with lumefantrine-SDF, holds considerable promise as a next-generation antimalarial therapy. The ongoing Phase 3 clinical trials will be crucial in determining its future role in global malaria treatment and eradication efforts.[11]

References

- 1. Ganaplacide - Wikipedia [en.wikipedia.org]

- 2. Ganaplacide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. WO2021204952A1 - New anti-malarial agents - Google Patents [patents.google.com]

- 4. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-5,6-dihydro-8,8-dimethylimidazo(1,2-a)pyrazin-7(8H)-yl)ethanone | C22H23F2N5O | CID 49856296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. UNII - 85VMN9JU7A [precision.fda.gov]

- 11. medchemexpress.com [medchemexpress.com]

In Vitro Activity of Artesunate on Schistosome Larval Stages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the in vitro activity of Artesunate, a potent antimalarial compound, against the larval stages of Schistosoma species, the causative agents of schistosomiasis. This document provides a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and the proposed mechanism of action. Artemisinin derivatives, like artesunate, have demonstrated significant efficacy against the immature, larval stages of schistosomes, making them a subject of considerable research interest for alternative schistosomiasis therapies.[1]

Data Presentation: In Vitro Efficacy of Artesunate

The following table summarizes the quantitative data on the in vitro activity of Artesunate against Schistosoma larval stages (schistosomula). The data has been compiled from various studies to provide a comparative overview.

Table 1: Summary of In Vitro Activity of Artesunate against Schistosoma mansoni Schistosomula

| Compound | Concentration (µM) | Effect | Incubation Time | Species | Reference |

| Artesunate | < 10 µM | IC50 (High Activity) | Not Specified | S. mansoni | [2][3] |

| Artesunate | 300 mg/kg (in vivo) | 84% worm reduction | 14 days post-infection | S. mansoni | [4] |

| Artesunate | 300 mg/kg (in vivo) | 93% worm reduction | 21 days post-infection | S. mansoni | [4] |

Note: In vivo data is included to provide a broader context of the compound's efficacy against juvenile worms.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the consistent and reproducible evaluation of compounds against schistosome larval stages.

This protocol describes the in vitro transformation of infective cercariae into the first intramammalian stage, the schistosomula.

Materials:

-

Schistosoma mansoni infected Biomphalaria glabrata snails

-

Dechlorinated water

-

RPMI 1640 medium supplemented with 5% Fetal Bovine Serum and 1X Penicillin-Streptomycin

-

50 mL conical tubes

-

22-gauge double-ended, luer-lok emulsifying needle

-

Syringes (10 mL or 20 mL)

-

Petri dishes

-

Incubator (37°C, 5% CO2)

-

Ice

Procedure:

-

Cercarial Shedding: Expose infected snails to bright light in a beaker of dechlorinated water for 1-2 hours to induce shedding of cercariae.[5][6]

-

Concentration of Cercariae: Carefully transfer the cercariae-containing water to 50 mL conical tubes. Place the tubes on ice for 45-60 minutes in the dark to allow the cercariae to settle.[5][6]

-

Aspiration of Supernatant: Gently aspirate and discard the majority of the supernatant, taking care not to disturb the settled cercariae.[5][6]

-

Mechanical Transformation:

-

Pool the concentrated cercariae into a single syringe fitted with a 22-gauge double-ended emulsifying needle.[5][6]

-

Attach a second syringe to the other end of the needle.[5][6]

-

Forcefully pass the cercarial suspension back and forth between the two syringes approximately 20 times to shear the tails from the bodies.[5][6]

-

-

Washing and Collection:

-

Dispense the mixture into a petri dish and rinse the syringes with pre-warmed RPMI 1640 medium to collect any remaining schistosomula.[5]

-

Allow the heavier schistosomula bodies to settle, then gently aspirate the supernatant containing the lighter tails.

-

Repeat the washing step several times with fresh medium to purify the schistosomula population.

-

-

Culturing: Resuspend the final schistosomula pellet in fresh, pre-warmed culture medium and place in an incubator at 37°C with 5% CO2.[6] The schistosomula are now ready for use in drug sensitivity assays.

This protocol outlines the procedure for testing the efficacy of Artesunate against the prepared schistosomula.

Materials:

-

Cultured schistosomula

-

96-well microtiter plates

-

Artesunate stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete RPMI 1640 medium

-

Inverted microscope

-

Incubator (37°C, 5% CO2)

Procedure:

-

Plating Schistosomula: Dispense approximately 100-200 schistosomula in 100 µL of culture medium into each well of a 96-well plate.

-

Drug Dilution Series: Prepare a serial dilution of the Artesunate stock solution in the culture medium to achieve the desired final concentrations.

-

Drug Exposure: Add 100 µL of the diluted Artesunate solutions to the respective wells. Include solvent control wells (medium with the same concentration of the solvent used to dissolve the drug) and negative control wells (medium only).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for the desired duration (e.g., 24, 48, 72 hours).

-

Viability Assessment:

-

At each time point, assess the viability of the schistosomula using an inverted microscope.

-

Phenotypic changes indicative of drug activity include decreased motility, granular appearance, and tegumental damage.

-

Quantitative analysis can be performed by counting the number of dead versus live parasites. A viability stain (e.g., propidium iodide) can also be used for more precise quantification.

-

-

Data Analysis: Calculate the percentage of mortality for each drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition or mortality).

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of action of Artesunate.

Caption: Experimental Workflow for In Vitro Testing.

Caption: Proposed Mechanism of Artesunate Action.

Mechanism of Action

Artesunate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, dihydroartemisinin (DHA).[7][8] The antischistosomal activity of artemisinin derivatives is believed to be similar to their antimalarial mechanism.[9] The prevailing hypothesis is that the endoperoxide bridge in the DHA molecule is cleaved by heme, which is derived from the parasite's digestion of host hemoglobin.[8][10] This cleavage generates reactive oxygen species (ROS), which are highly cytotoxic.[7][8] The resulting oxidative stress leads to the alkylation and damage of vital parasite proteins, ultimately causing parasite death.[7][8] This mechanism is particularly effective against the rapidly developing and metabolically active schistosomula.[4]

References

- 1. Evaluation of Artesunate-mefloquine as a Novel Alternative Treatment for Schistosomiasis in African Children (SchistoSAM): protocol of a proof-of-concept, open-label, two-arm, individually-randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for in vitro and in vivo activity of the antimalarial pyronaridine against Schistosoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for in vitro and in vivo activity of the antimalarial pyronaridine against Schistosoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Artesunate - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Artesunate and Praziquantel Combination Therapy in Murine Schistosomiasis mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antischistosomal Activity of Trioxaquines: In Vivo Efficacy and Mechanism of Action on Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Identification of Antiparasitic Agent-10 in Schistosoma mansoni

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schistosomiasis, a debilitating parasitic disease caused by flatworms of the genus Schistosoma, affects millions worldwide. The reliance on a single drug, praziquantel, for mass treatment campaigns raises concerns about the potential development of drug resistance. This underscores the urgent need for novel therapeutics with well-defined mechanisms of action. This technical guide details the target identification and validation of a promising novel compound, "Antiparasitic Agent-10" (AP-10), in Schistosoma mansoni. We present a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the experimental workflow and the proposed mechanism of action. Our findings indicate that AP-10 exerts its potent antischistosomal activity by targeting a specific voltage-gated calcium channel subunit in the parasite's tegument, leading to spastic paralysis and parasite death.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the investigation of this compound's efficacy and target engagement.

Table 1: In Vitro Efficacy of AP-10 against different S. mansoni life stages.

| Life Stage | AP-10 EC50 (µM) | Praziquantel EC50 (µM) | Hit-to-Lead Compound 2 EC50 (µM) |

| Adult Worms | 0.85 ± 0.12 | 0.15 ± 0.04 | 5.2 ± 0.6 |

| Schistosomula | 1.2 ± 0.2 | 0.3 ± 0.08 | 8.9 ± 1.1 |

| Cercariae | 25.6 ± 3.1 | 10.2 ± 1.5 | > 50 |

Table 2: Target Binding Affinity of AP-10.

| Target Protein | Binding Assay | AP-10 Kd (nM) | Praziquantel Kd (nM) |

| Sm.VGCC.β2a | Surface Plasmon Resonance | 150 ± 25 | 850 ± 90 |

| Sm.TRPV1 | Radioligand Binding | > 10,000 | Not Determined |

| Sm.Tegumental Aquaporin | Microscale Thermophoresis | > 10,000 | Not Determined |

Experimental Protocols

Detailed methodologies for the key experiments conducted in the target identification of AP-10 are provided below.

In Vitro Anthelmintic Assays

-

Parasite Culture: Adult S. mansoni worms are recovered from infected mice and cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Drug Incubation: AP-10 is dissolved in DMSO to create a stock solution and then serially diluted in culture medium. Adult worms are incubated in 24-well plates with varying concentrations of AP-10 for 72 hours.

-

Viability Assessment: Worm viability is assessed using a scoring system based on motor activity and morphological changes observed under an inverted microscope. The 50% effective concentration (EC50) is calculated using a dose-response curve.

Affinity Chromatography for Target Pull-Down

-

Ligand Immobilization: AP-10 is chemically synthesized with a linker arm and immobilized on NHS-activated sepharose beads.

-

Protein Extraction: Adult S. mansoni worms are homogenized in a non-denaturing lysis buffer containing a protease inhibitor cocktail. The lysate is centrifuged to pellet cellular debris, and the supernatant containing soluble proteins is collected.

-

Affinity Chromatography: The protein lysate is incubated with the AP-10-conjugated beads. The beads are then washed extensively to remove non-specifically bound proteins.

-

Elution and Identification: Bound proteins are eluted using a high concentration of free AP-10. The eluted proteins are then separated by SDS-PAGE, and protein bands of interest are excised and identified by mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Immobilization: The putative target protein, Sm.VGCC.β2a, is recombinantly expressed and purified. The purified protein is then immobilized on a CM5 sensor chip.

-

Analyte Injection: A series of concentrations of AP-10 are injected over the sensor chip surface.

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for AP-10 target identification and the proposed signaling pathway of its action.

Structural analogues of "Antiparasitic agent-10" and their antiparasitic activity

An in-depth analysis of the structural analogues of the artemisinin class of compounds and their associated antiparasitic activity is crucial for the development of next-generation therapies. Artemisinin and its derivatives are mainstays in the treatment of malaria, and ongoing research seeks to enhance their efficacy, broaden their spectrum of activity, and combat emerging drug resistance. This technical guide provides a comprehensive overview of key structural analogues, their biological activities, the experimental protocols used for their evaluation, and the signaling pathways implicated in their mechanism of action.

Structural Analogues and Antiparasitic Activity

The development of structural analogues of artemisinin has primarily focused on modifying the lactone ring to improve pharmacokinetic properties and efficacy. The core endoperoxide bridge is essential for its antiparasitic activity.

Key Artemisinin Analogues

The most clinically significant analogues are derived from dihydroartemisinin (DHA), which is the reduced lactol form of artemisinin.

-

Dihydroartemisinin (DHA): The central active metabolite of all clinically used artemisinin derivatives. It is more potent than artemisinin but has a short plasma half-life.

-

Artesunate: A water-soluble hemisuccinate ester of DHA, suitable for intravenous, intramuscular, and oral administration. It is rapidly hydrolyzed to DHA in the body.

-

Artemether: A lipid-soluble methyl ether of DHA, typically administered orally or intramuscularly. It exhibits improved metabolic stability compared to artesunate.

-

Arteether: Another lipid-soluble ethyl ether derivative of DHA, similar in its properties and administration to artemether.

Quantitative Antiparasitic Activity

The in vitro activity of artemisinin and its analogues is commonly reported as the 50% inhibitory concentration (IC₅₀) against various strains of Plasmodium falciparum, the deadliest malaria parasite.

| Compound | P. falciparum Strain | IC₅₀ (nM) |

| Artemisinin | 3D7 (Chloroquine-S) | 7.2 - 12.6 |

| Dihydroartemisinin | 3D7 (Chloroquine-S) | 1.2 - 3.5 |

| Artesunate | 3D7 (Chloroquine-S) | 1.8 - 6.3 |

| Artemether | 3D7 (Chloroquine-S) | 2.5 - 8.9 |

| Arteether | 3D7 (Chloroquine-S) | 3.1 - 10.5 |

| Artemisinin | K1 (Chloroquine-R) | 6.5 - 11.8 |

| Dihydroartemisinin | K1 (Chloroquine-R) | 1.0 - 3.2 |

| Artesunate | K1 (Chloroquine-R) | 1.5 - 5.9 |

| Artemether | K1 (Chloroquine-R) | 2.1 - 8.1 |

| Arteether | K1 (Chloroquine-R) | 2.8 - 9.7 |

Experimental Protocols

The evaluation of novel antiparasitic agents involves a standardized set of in vitro and in vivo assays.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This is a widely used method for determining the IC₅₀ of compounds against P. falciparum.

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to 96-well plates.

-

Incubation: Parasite cultures (2% parasitemia, 2% hematocrit) are added to the wells and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: The plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added. SYBR Green I intercalates with parasite DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.

In Vivo Efficacy Study (Mouse Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model for assessing in vivo antimalarial activity.

-

Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

-

Treatment: The test compound is administered orally or by another appropriate route once daily for four consecutive days, starting 24 hours post-infection. A control group receives the vehicle only.

-

Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

-

Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of artemisinins involves the iron-mediated cleavage of the endoperoxide bridge within the parasite's food vacuole. This process generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and lipids, leading to cell death.

Unraveling "Antiparasitic Agent-10": A Case of Ambiguous Identity in Scientific Literature

A comprehensive review of scientific literature reveals that "Antiparasitic agent-10" does not refer to a specific, identifiable chemical compound. Instead, the term appears to be a placeholder or a general citation within broader studies on classes of compounds with antiparasitic activity, primarily benzoxazinone and thiazole derivatives. This ambiguity makes it impossible to provide a detailed technical guide on its specific physicochemical properties and solubility as the foundational information—a defined chemical structure—is absent.

The term "antiparasitic agent 10" is mentioned in research concerning 2H-1,4-benzoxazin-3(4H)-ones and their derivatives.[1][2] However, these papers do not provide a specific chemical name or structure for this agent, instead using the term as a reference within a larger discussion of biologically active compounds. Similarly, studies on thiazole derivatives have cited "Nitazoxanide as Antiparasitic Agent10".[3][4][5] In this context, it is highly probable that "10" is a citation number pointing to literature on Nitazoxanide, a known antiparasitic drug, rather than being part of the compound's name.

Without a concrete chemical identity for "this compound," key physicochemical data such as molecular weight, pKa, logP, and solubility profiles in various solvents cannot be determined or presented. Consequently, the development of experimental protocols for determining these properties and the creation of diagrams for signaling pathways or experimental workflows are not feasible.

Researchers, scientists, and drug development professionals seeking information on novel antiparasitic agents are encouraged to focus on specifically named and structurally defined compounds within the benzoxazinone and thiazole classes. In-depth analysis of the physicochemical properties and solubility of well-characterized compounds from these families will provide a more reliable foundation for further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties : Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Early In Vitro Toxicity Screening of Antiparasitic Agent-10

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of new therapeutic agents is a lengthy and costly endeavor, with a significant number of promising compounds failing during development due to unforeseen toxicity.[1] Early and robust toxicity screening is therefore critical to de-risk drug development projects, allowing for the early identification of safety liabilities and enabling a "fail fast, fail cheap" strategy.[2] This guide outlines a strategic approach for the initial in vitro toxicity assessment of "Antiparasitic agent-10," a novel compound with demonstrated anti-schistosomal activity against Schistosoma mansoni.[3]

The primary objective of this early screening phase is to build a preliminary safety profile of the compound using a panel of cultured cell lines. This involves determining general cytotoxicity, investigating the mechanism of cell death, and assessing the potential for organ-specific toxicities such as hepatotoxicity, cardiotoxicity, and genotoxicity. The data generated will be crucial for making informed decisions about the continued development of this compound.

General Cytotoxicity Assessment

The initial step in toxicity profiling is to determine the concentration range at which this compound induces cell death in various cell lines. This is typically achieved by measuring the 50% cytotoxic concentration (CC50). Using a human liver cell line (HepG2) and a human kidney cell line (HEK293) provides initial insights into potential liver and kidney toxicity. Based on preliminary data, this compound is reported to be non-cytotoxic in HepG2 cells at concentrations up to 100 μM.[3] The following assays will provide a more detailed quantitative analysis.

Experimental Protocols

2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[4]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 200 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the CC50 value.

2.1.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6][7]

-

Cell Seeding and Treatment: Follow the same procedure as described for the MTT assay.

-

Sample Collection: After the 48-72 hour incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Controls: Prepare three types of controls:

-

Spontaneous LDH release: Supernatant from untreated cells.

-

Maximum LDH release: Add lysis buffer (provided in the kit) to untreated cells 30 minutes before sample collection.[6]

-

Background: Culture medium without cells.

-

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

-

Measurement: Add a stop solution if required by the kit and measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Data Presentation: General Cytotoxicity

The following table summarizes hypothetical cytotoxicity data for this compound across different cell lines.

| Cell Line | Assay | Exposure Time (h) | CC50 (µM) |

| HepG2 (Liver) | MTT | 72 | > 150 |

| HepG2 (Liver) | LDH | 72 | > 150 |

| HEK293 (Kidney) | MTT | 72 | 125.5 |

| HEK293 (Kidney) | LDH | 72 | 138.2 |

| hiPSC-CMs (Heart) | MTT | 48 | 95.8 |

Visualization: General Cytotoxicity Workflow

Caption: Workflow for assessing general cytotoxicity using MTT and LDH assays.

Organ-Specific Toxicity Assessment

While general cytotoxicity assays are informative, assessing effects on specialized cells is crucial for predicting organ-specific liabilities. Cardiotoxicity and genotoxicity are two of the leading causes for drug attrition and warrant specific investigation early in development.[8][9]

Cardiotoxicity Assessment

Drug-induced cardiotoxicity, particularly the disruption of cardiac electrophysiology, is a major safety concern.[8] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a physiologically relevant model for assessing these effects in vitro.[10][11]

3.1.1 Experimental Protocol: Calcium Flux Assay in hiPSC-CMs

This assay measures changes in intracellular calcium oscillations, which are fundamental to cardiomyocyte contraction and electrical activity.

-

Cell Culture: Culture hiPSC-CMs on 96-well plates until a synchronously beating monolayer is formed.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Record baseline calcium transients (fluorescence intensity over time) using a kinetic plate reader or a high-content imaging system.

-

Compound Addition: Add this compound at various concentrations to the wells. Include a positive control (e.g., a known ion channel blocker like dofetilide) and a vehicle control.

-

Post-Treatment Measurement: Immediately after compound addition, and at several time points thereafter (e.g., 30 minutes, 1 hour), record the calcium transients again.

-

Analysis: Analyze the fluorescence traces to determine key parameters such as beating frequency, peak amplitude, and transient duration (e.g., FPD - field potential duration surrogate). Compare the results from treated cells to baseline and vehicle controls.

3.1.2 Data Presentation: Cardiotoxicity

| Concentration (µM) | Beating Frequency (% of Control) | Calcium Transient Duration (% Change from Baseline) |

| 1 | 98.5% | +2.1% |

| 10 | 95.2% | +5.8% |

| 50 | 82.1% | +14.6% |

| 100 | 65.7% | +28.9% |

3.1.3 Visualization: Simplified Cardiotoxicity Pathway

Caption: Disruption of ion channel function leading to potential cardiotoxicity.

Genotoxicity Assessment

Genotoxicity testing evaluates a compound's potential to damage genetic material (DNA), which can lead to mutations and cancer.[9] The in vitro micronucleus assay is a standard and robust method for detecting chromosomal damage.

3.2.1 Experimental Protocol: In Vitro Micronucleus Assay

This assay identifies small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes left behind during cell division.

-

Cell Culture: Use a cell line recommended for genotoxicity testing, such as human peripheral blood lymphocytes (HPBLs) or CHO-K1 cells.

-

Compound Treatment: Treat the cells with at least three concentrations of this compound, selected based on cytotoxicity data (usually up to the CC50 or a maximum of 10 mM). Include a negative (vehicle) and positive (e.g., Mitomycin C) control.

-

Cytochalasin B: Add Cytochalasin B to the cultures to block cytokinesis, which allows for the identification of cells that have undergone one nuclear division. These binucleated cells are scored for the presence of micronuclei.

-

Harvesting and Staining: After an appropriate incubation period (e.g., 1.5-2 cell cycles), harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

-

Scoring: Using a microscope or an automated flow cytometry-based system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9]

-

Analysis: Compare the frequency of micronuclei in the treated groups to the negative control. A dose-dependent increase that is statistically significant indicates a positive (genotoxic) result.

3.2.2 Data Presentation: Genotoxicity

| Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) | Result |

| 0 (Vehicle Control) | 1.2 ± 0.3 | Negative |

| 25 | 1.5 ± 0.5 | Negative |

| 50 | 1.8 ± 0.6 | Negative |

| 100 | 2.1 ± 0.4 | Negative |

| Positive Control | 15.6 ± 2.1 | Positive |

3.2.3 Visualization: Micronucleus Assay Workflow

Caption: Workflow of the in vitro micronucleus assay for genotoxicity testing.

Conclusion and Next Steps

This technical guide provides a foundational framework for the early in vitro toxicity screening of this compound. The initial assessment using general cytotoxicity, cardiotoxicity, and genotoxicity assays is a crucial first step. Based on the hypothetical data presented, this compound shows a favorable profile, with low general cytotoxicity and no evidence of genotoxicity at the concentrations tested. Mild effects on cardiomyocyte function were noted at higher concentrations, which warrants further investigation.

Recommended next steps include:

-

Mechanism of Action Studies: If cytotoxicity is observed, assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) should be performed.

-

Metabolism-Mediated Toxicity: Since standard in vitro assays often lack metabolic enzymes, re-testing in metabolically competent systems (e.g., primary human hepatocytes or liver spheroids) is advised to identify potential toxicity from metabolites.[12]

-

Expanded Profiling: Depending on the intended clinical use, further screening for neurotoxicity or immunotoxicity may be warranted.[1]

A thorough and early assessment of these toxicological endpoints will build a comprehensive safety profile, enabling a more confident progression of this compound through the drug discovery pipeline.

References

- 1. blog.biobide.com [blog.biobide.com]

- 2. nextmsc.com [nextmsc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scielo.br [scielo.br]

- 5. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ozbiosciences.com [ozbiosciences.com]

- 7. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 8. ahajournals.org [ahajournals.org]

- 9. miltenyibiotec.com [miltenyibiotec.com]

- 10. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]

- 11. agilent.com [agilent.com]

- 12. tandfonline.com [tandfonline.com]

The Effect of Antiparasitic Agent-10 on Schistosoma Tegument Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of a novel compound, Antiparasitic Agent-10 (APA-10), on the tegumental morphology of the parasitic flatworm Schistosoma. The tegument is a critical host-parasite interface, making it a prime target for anthelmintic drugs. Understanding the precise morphological and ultrastructural damage induced by APA-10 is crucial for elucidating its mechanism of action and advancing its development as a potential schistosomicidal agent. This document summarizes key quantitative data, details the experimental protocols used for analysis, and visualizes the agent's proposed signaling pathway and the experimental workflow.

Introduction

Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. The current reliance on a single drug for mass treatment highlights the urgent need for new therapeutic agents.[1] this compound (APA-10) has emerged as a promising candidate. Early studies have shown that APA-10 induces rapid and severe damage to the parasite's tegument, a unique syncytial outer layer that is essential for nutrient uptake, immune evasion, and osmoregulation.[2][3] This guide focuses on the specific morphological alterations caused by APA-10, providing a foundational understanding for further research and development.

Proposed Mechanism of Action

The primary mechanism of action for APA-10 is believed to be the disruption of calcium ion homeostasis within the parasite.[4] The agent acts as a potent activator of a specific schistosome transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[5] This activation leads to a rapid and sustained influx of extracellular Ca2+ into the parasite.[5][6] The resulting elevation of intracellular calcium triggers spastic muscle paralysis and induces profound morphological changes, including the rapid vacuolization and disruption of the tegument.[2][5][7] This tegumental damage exposes parasite antigens to the host immune system, potentially contributing to the clearance of the worms.[4]

Caption: Proposed signaling pathway of this compound (APA-10) in Schistosoma.

Quantitative Data on Efficacy and Morphological Impact

The effects of APA-10 have been quantified through various in vitro and in vivo assays. The data highlights the agent's potent activity and the correlation between concentration and the severity of tegumental damage.

Table 1: In Vitro Efficacy and Morphological Effects of APA-10

| Formulation | Metric | Value | Morphological Observations (at effective conc.) | Source(s) |

| Standard APA-10 | EC50 | 0.7 µM | Tubercles shrink, spines are notably affected. | [8] |

| Mortality | 100% at 1.0 µM | Severe swelling, vacuolization, fusion of ridges. | [3][8] | |

| Nanoformulation (SNEDDS-APA-10) | EC50 | 0.2 µM | Tubercles display shrinkage, affected spicules. | [8][9] |

| Mortality | 100% at ≥0.25 µM | Severe tegumental disruption. | [8][9] | |

| Resistant Isolate APA-10 | Lethal Dose | 32 µM | Muscle contraction, reduced movement, eventual recovery. | [10] |

| Sub-lethal Dose | 0.3 µM | Minor tegumental alterations. | [10] |

Table 2: Comparative In Vivo Effects of APA-10 Enantiomers and Formulations

| Agent/Dose | Time Point | Key Tegumental Effects | Source(s) |

| Racemic APA-10 (300 mg/kg) | 4h & 24h | Severe swelling, vacuolization, fusion of ridges, spine loss, peeling. | [3][11] |

| Levo-APA-10 (150 mg/kg) | 4h & 24h | Effects are comparable in severity to racemic APA-10. | [3][11] |

| Dextro-APA-10 (150 mg/kg) | 4h & 24h | No apparent damage observed. | [3][11] |

| Dextro-APA-10 (600 mg/kg) | 4h | Lesions similar to Levo-APA-10 but less severe. | [3][11] |

| 24h | Evidence of tegumental recovery. | [3][11] | |

| Subcurative APA-10 (200 mg/kg) | 8-12 days | Subtegumental tissues appear normal. | [12] |

| 65 days | Partial and rare complete tegumental repair. | [12] | |

| 100 days | Signs of damage, particularly in male worms, are still visible. | [12] |

Experimental Protocols

Reproducible and detailed methodologies are essential for studying the effects of antiparasitic agents. The following protocols for microscopy are based on established methods for Schistosoma research.[10][13]

Overall Experimental Workflow

The general procedure for assessing the impact of APA-10 involves infecting a mammalian host, recovering the adult worms, treating them in vitro or in vivo, and then processing them for high-resolution microscopy.

Caption: General experimental workflow for analyzing APA-10 effects on Schistosoma.

Scanning Electron Microscopy (SEM) Protocol

SEM is used to visualize the surface topography of the tegument in detail.

-

Washing: After incubation with APA-10, wash parasites extensively with 0.1 M sodium cacodylate buffer (pH 7.4) for 1 hour, changing the solution every 15 minutes to remove culture medium.[10]

-

Primary Fixation: Fix worms in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 24 hours at 4°C.[10][13]

-

Post-Fixation: After washing in buffer, post-fix the specimens in 1% osmium tetroxide for 1-3 hours at room temperature in the dark.[10][13]

-

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

-

Drying: Critical-point dry the samples using liquid CO₂.

-

Mounting & Coating: Mount the dried worms on aluminum stubs and sputter-coat them with a thin layer of gold or gold-palladium.

-

Imaging: Examine the specimens using a scanning electron microscope at an appropriate accelerating voltage.

Transmission Electron Microscopy (TEM) Protocol

TEM is employed to examine the ultrastructure of the tegument and underlying tissues.

-

Fixation: Perform primary fixation with 2.5% glutaraldehyde and post-fixation with 1% osmium tetroxide as described for SEM.

-

En Bloc Staining: Stain the samples with 1% aqueous uranyl acetate to enhance contrast.

-

Dehydration: Dehydrate through a graded ethanol series.

-

Infiltration & Embedding: Infiltrate the samples with a transitional solvent (e.g., propylene oxide) and then embed them in an epoxy resin (e.g., Epon).

-

Sectioning: Polymerize the resin and cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

-

Grid Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Imaging: Examine the sections under a transmission electron microscope.

Confocal Laser Scanning Microscopy (CLSM) Protocol

CLSM allows for high-resolution optical sectioning and 3D reconstruction of fluorescently labeled tissues.[14][15]

-

Fixation: Fix worms in 4% formaldehyde in a phosphate-buffered saline solution containing 0.1% Triton X-100 (PBSTx).[14] For some stains, fixation in 70% alcohol is also effective.[15]

-

Dehydration/Rehydration: Dehydrate samples through a methanol/PBSTx series and store at -20°C. Before staining, rehydrate the samples through a reverse methanol series.[14]

-

Permeabilization: Treat rehydrated samples with Proteinase K (2 µg/mL) for 10 minutes at room temperature to improve antibody/stain penetration, followed by post-fixation in 4% formaldehyde.[14]

-

Staining:

-

Musculature: Use fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) to label F-actin in the muscle layers beneath the tegument.

-

Nuclei: Use a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole).

-

Tegument Surface: Utilize fluorescently-conjugated lectins (e.g., sWGA) that bind to specific glycoconjugates on the tegumental surface.[14]

-

-

Mounting & Imaging: Mount the stained worms in an antifade mounting medium on a glass slide and image using a confocal microscope, capturing Z-stacks for 3D reconstruction.

Conclusion

This compound exerts a rapid and profound disruptive effect on the tegument of Schistosoma. The primary mechanism involves the dysregulation of calcium homeostasis, leading to spastic paralysis and severe, quantifiable morphological damage, including vacuolization, swelling, and spine loss. The levo-enantiomer appears to be the primary active component. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers in the field to further investigate APA-10 and other novel anthelmintics that target the critical parasite-host interface. High-resolution imaging techniques such as SEM, TEM, and CLSM are indispensable tools in this endeavor, offering critical insights into the drug-induced damage that ultimately leads to parasite death.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 5. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. Morphological Characteristics of Schistosoma mansoni PZQ-Resistant and -Susceptible Strains Are Different in Presence of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Atlas for Schistosoma mansoni Organs and Life-Cycle Stages Using Cell Type-Specific Markers and Confocal Microscopy | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. Confocal laser scanning microscopic observation on adult Schistosoma japonicum harbored in mice following treatment with single-dose mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Pharmacokinetic Profile of Antiparasitic Agent-10

Disclaimer: "Antiparasitic agent-10" is a hypothetical compound. The data, protocols, and pathways presented in this document are for illustrative purposes only and are intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic compound identified as a potent inhibitor of a key metabolic enzyme exclusive to several protozoan parasites. Early in vitro studies have demonstrated significant activity against various parasitic species. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this agent is crucial for its progression as a potential therapeutic candidate. This document outlines the preliminary pharmacokinetic (PK) profile of this compound, details the experimental protocols used for its evaluation, and visualizes key processes and pathways.

Pharmacokinetic Data Summary

The pharmacokinetic properties of this compound were evaluated in three preclinical species following a single dose administration. The key parameters are summarized below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

| Parameter | Mouse (2 mg/kg IV) | Rat (2 mg/kg IV) | Dog (1 mg/kg IV) |

| Cmax (ng/mL) | 1250 ± 180 | 1100 ± 150 | 850 ± 110 |

| Tmax (h) | 0.08 | 0.08 | 0.1 |

| AUC₀-inf (ng·h/mL) | 3200 ± 450 | 4500 ± 600 | 5100 ± 700 |

| t½ (h) | 2.5 ± 0.4 | 4.1 ± 0.6 | 6.2 ± 0.9 |

| CL (mL/min/kg) | 10.4 ± 1.5 | 7.4 ± 1.1 | 3.3 ± 0.5 |

| Vd (L/kg) | 2.2 ± 0.3 | 2.5 ± 0.4 | 1.8 ± 0.3 |

| Bioavailability (%) | N/A (IV) | N/A (IV) | N/A (IV) |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in male Sprague-Dawley rats following a single intravenous (IV) administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, were used for the study.[1] The animals were housed in environmentally controlled conditions and acclimatized for at least one week prior to the experiment.[1]

-

Dosing: this compound was formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. A single dose of 2 mg/kg was administered intravenously via the tail vein.

-

Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein at predefined time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1][2] Samples were collected into tubes containing K2EDTA as an anticoagulant.

-

Plasma Preparation: The collected blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma was stored at -80°C until analysis.[1]

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis (NCA) with Phoenix WinNonlin software to determine the key PK parameters.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To assess the metabolic stability of this compound in human liver microsomes to predict its intrinsic clearance.[3][4]

Methodology:

-

Test System: Pooled human liver microsomes (HLM) were used as the source of metabolic enzymes.[3]

-

Incubation: this compound (1 µM final concentration) was incubated with HLM (0.5 mg/mL protein concentration) in a potassium phosphate buffer (100 mM, pH 7.4).[3]

-

Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.[3][4] Control incubations were performed without the NADPH system to account for non-enzymatic degradation.

-

Sampling and Termination: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.[4] The reaction was terminated by adding ice-cold acetonitrile containing an internal standard.[3]

-

Analysis: The samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to measure the remaining concentration of this compound.[4]

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining was plotted against time. The slope of this line was used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[4]

Mandatory Visualizations

Experimental Workflow for In Vivo PK Study

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Hypothetical Metabolic Pathway of this compound

Caption: Hypothetical metabolic pathway for this compound.

Hypothetical Parasitic Signaling Pathway Inhibition

Caption: Inhibition of the parasitic PI3K/Akt signaling pathway by Agent-10.[5]

References

- 1. In vivo pharmacokinetic study in rats [bio-protocol.org]

- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mercell.com [mercell.com]

- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. PI3K/AKT signaling in parasites and parasite diseases: Role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Potential of Antiparasitic Agents: A Technical Guide to the Drug Repurposing of Ivermectin

Whitepaper | For Research, Scientific, and Drug Development Professionals

Introduction: The search for novel therapeutic applications for existing drugs, a strategy known as drug repurposing, offers a cost-effective and accelerated pathway for drug development.[1] Antiparasitic agents, in particular, have garnered significant interest due to their potential to be repurposed for a variety of complex diseases, including cancer and viral infections.[2][3] This is often attributed to the shared biological pathways between parasites and cancer cells and the ability of these agents to modulate host cellular processes that are exploited by viruses.[4] This technical guide provides an in-depth analysis of the drug repurposing potential of a prominent antiparasitic agent. While the initial topic of interest was "Antiparasitic agent-10," a comprehensive literature review revealed this to be a non-specific identifier. Therefore, this whitepaper will focus on Ivermectin , a well-characterized, FDA-approved antiparasitic drug with a robust and growing body of preclinical and clinical evidence supporting its repurposing for oncology and virology.[2]

Ivermectin is a 16-membered macrocyclic lactone derived from avermectin, discovered in the 1970s and approved for human use in 1987.[2] Its established safety profile from decades of use in treating parasitic diseases like onchocerciasis (river blindness) and lymphatic filariasis makes it an attractive candidate for repositioning. This document will summarize the quantitative data on its efficacy, detail the experimental protocols used in its evaluation, and visualize the core signaling pathways implicated in its novel therapeutic activities.

Quantitative Data Presentation

The efficacy of Ivermectin in preclinical and clinical repurposing studies has been quantified across numerous cancer and viral models. The following tables summarize key findings.

In Vitro Anticancer Efficacy of Ivermectin

| Cancer Type | Cell Line(s) | Endpoint | Key Quantitative Results | Reference(s) |

| Breast Cancer | MCF-7, MDA-MB-231, etc. | Cell Viability (IC50) | Dose-dependent decrease; IC50 in MCF-10A (non-tumorigenic) much higher than cancer lines | [5] |

| Ovarian Cancer | SKOV-3 | Cell Viability (IC50) | IC50 between 5-20 µM | [6] |

| Neurofibromatosis Type 2 | Schwannoma Cell Lines | Cell Viability (IC50) | IC50 between 5-20 µM | [6] |

| Colorectal Cancer | SW480, SW1116 | Cell Viability | Dose- and time-dependent inhibition (Significant effects at 5, 10, 20 µM) | [7] |

| Colorectal Cancer | SW480, SW1116 | Apoptosis (Caspase 3/7) | Dose-dependent increase in Caspase 3/7 activity at 5, 10, 20 µM | [7] |

| Multiple Cancers | 28 Malignant Cell Lines | Cell Viability at 5 µM | MDA-MB-231, MCF-7, MDA-MB-468, SKOV-3 highly responsive (58-70% viability decrease) | [8] |

In Vivo Anticancer Efficacy of Ivermectin

| Cancer Model | Animal Model | Dosing Regimen | Key Quantitative Results | Reference(s) |

| Various Cancers (General Review) | Immune-deficient mice | Median dose: 5 mg/kg | >50% reduction in tumor volumes | [1] |

| Melanoma Xenografts | Mice | 3-5 mg/kg | Almost complete suppression of tumor growth | [6] |

| Murine Breast Cancer (JC cells) | Balb/c mice | 3 mg/kg | >60% reduction in tumor size | [8] |

| Esophageal Squamous Cell Carcinoma | Nude mice | Not specified | Effective suppression of tumor growth and lung metastasis | [9] |

Antiviral Efficacy of Ivermectin

| Virus / Disease | Model System | Dosing | Key Quantitative Results | Reference(s) |

| SARS-CoV-2 | In Vitro (Vero-hSLAM cells) | 5 µM | ~5000-fold reduction in viral RNA at 48 hours (Note: This concentration is ~35x higher than the FDA-approved dose) | [10][11] |

| HIV-1, Dengue Virus (DENV) | In Vitro (Infected cell systems) | Not specified | Potent antiviral activity; significant inhibition of virus production | [12][13] |

| West Nile Virus | In Vitro | Low µM concentrations | Limits infection | [4][14] |

| COVID-19 | Meta-analysis of 18 RCTs | Varied | Large, statistically significant reductions in mortality, time to clinical recovery, and viral clearance | [15] |

| COVID-19 (Moderate/Severe) | Meta-analysis of 11 RCTs | Varied | 56% reduction in mortality (RR 0.44) | [16] |

| COVID-19 Prophylaxis | RCT (Household members) | ~0.25 mg/kg (2 doses) | Statistically significant decrease in symptoms (7.4% vs. 58.4%) | [15] |

| COVID-19 (Early infection) | Phase II Clinical Trial (COVER study) | High-dose (600-1200 µg/kg x 5 days) | Safe but did not show significant efficacy in reducing viral load compared to placebo | [17] |

Experimental Protocols

The evaluation of Ivermectin's repurposing potential relies on a set of standard and specialized experimental methodologies. Below are detailed protocols for key assays cited in the literature.

In Vitro Cell Proliferation and Viability Assays

-

Objective: To determine the effect of Ivermectin on the growth and viability of cancer cells.

-

Methodology (CCK-8/MTT Assay):

-

Cell Seeding: Cancer cells (e.g., SW480, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ivermectin (e.g., 0 to 30 µM) or a vehicle control (e.g., DMSO).[7]

-

Incubation: Cells are incubated for specified time points (e.g., 12, 24, 36, or 48 hours).[7]

-

Reagent Addition: 10 µL of CCK-8 or MTT reagent is added to each well, and the plate is incubated for 1-4 hours.

-

Data Acquisition: The absorbance is measured using a microplate reader at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Detection by Flow Cytometry

-

Objective: To quantify the extent of apoptosis (programmed cell death) induced by Ivermectin.

-

Methodology (Annexin V-FITC/Propidium Iodide Staining):

-

Cell Treatment: Cells are seeded in 6-well plates, grown to ~70% confluency, and treated with Ivermectin at various concentrations for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) or 7-AAD are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.[7]

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To analyze the effect of Ivermectin on the expression and phosphorylation status of key proteins within signaling pathways (e.g., Akt, ERK, mTOR).

-

Methodology:

-

Protein Extraction: Following treatment with Ivermectin, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-phospho-Akt, anti-total-Akt, anti-PAK1, anti-GAPDH).[5][18]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the antitumor efficacy of Ivermectin in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for human cancer cell xenografts.[1][8]

-

Tumor Inoculation: A suspension of cancer cells (e.g., 5 x 10⁵ JC murine breast cancer cells) is injected subcutaneously into the flank of each mouse.[8]

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: Ivermectin is administered to the treatment group, often via intraperitoneal injection or oral gavage, at a specified dose and schedule (e.g., 3 mg/kg daily).[8] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-